molecular formula C10H6F6N2O2 B14172181 1,4-Bis(trifluoroacetylamino)benzene CAS No. 404-28-4

1,4-Bis(trifluoroacetylamino)benzene

Cat. No.: B14172181
CAS No.: 404-28-4
M. Wt: 300.16 g/mol
InChI Key: IRUADIGSCKQVHY-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoroacetylamino)benzene is an organic compound characterized by the presence of two trifluoroacetylamino groups attached to a benzene ring at the 1 and 4 positions

Preparation Methods

The synthesis of 1,4-Bis(trifluoroacetylamino)benzene typically involves the reaction of 1,4-diaminobenzene with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H4(NH2)2+2CF3CO2OC6H4(NHC(O)CF3)2+2CH3COOH\text{C}_6\text{H}_4(\text{NH}_2)_2 + 2 \text{CF}_3\text{CO}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NHC(O)CF}_3)_2 + 2 \text{CH}_3\text{COOH} C6​H4​(NH2​)2​+2CF3​CO2​O→C6​H4​(NHC(O)CF3​)2​+2CH3​COOH

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Bis(trifluoroacetylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the trifluoroacetylamino groups to amino groups.

    Substitution: The trifluoroacetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(trifluoroacetylamino)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoroacetylamino)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoroacetylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,4-Bis(trifluoroacetylamino)benzene can be compared with other similar compounds, such as:

    1,4-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of trifluoroacetylamino groups, leading to different chemical properties and applications.

    1,4-Diaminobenzene: The precursor to this compound, which has amino groups instead of trifluoroacetylamino groups.

    1,4-Bis(acetylamino)benzene: Similar to this compound but with acetylamino groups instead of trifluoroacetylamino groups.

The uniqueness of this compound lies in its trifluoroacetylamino groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability.

Properties

CAS No.

404-28-4

Molecular Formula

C10H6F6N2O2

Molecular Weight

300.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide

InChI

InChI=1S/C10H6F6N2O2/c11-9(12,13)7(19)17-5-1-2-6(4-3-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20)

InChI Key

IRUADIGSCKQVHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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